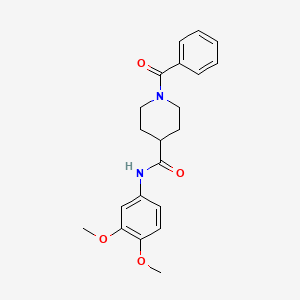![molecular formula C18H10FNO5S B5011262 2-{[(4-fluorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5011262.png)
2-{[(4-fluorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-fluorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as FSBA, is a chemical compound that has been widely studied for its potential applications in scientific research.
Wirkmechanismus
2-{[(4-fluorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione is a sulfonamide-based compound that can react with protein sulfhydryl groups to form covalent adducts. This reaction can induce changes in protein conformation and function, which can be monitored through changes in fluorescence intensity. This compound has also been shown to generate reactive oxygen species upon irradiation with light, which can induce oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
This compound has been shown to induce changes in protein conformation and function, which can have downstream effects on cellular processes. It has also been shown to induce oxidative damage to cells and tissues, which can lead to cell death. However, the exact biochemical and physiological effects of this compound are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[(4-fluorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages for lab experiments, including its high reactivity with protein sulfhydryl groups, its fluorescent properties, and its ability to generate reactive oxygen species upon irradiation with light. However, this compound also has some limitations, including its potential toxicity and the need for irradiation with light for some applications.
Zukünftige Richtungen
There are several future directions for the study of 2-{[(4-fluorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione, including the development of new synthetic methods for this compound and related compounds, the exploration of new applications for this compound in scientific research, and the investigation of the biochemical and physiological effects of this compound in more detail. Additionally, the potential use of this compound in photodynamic therapy for the treatment of cancer and other diseases is an area of active research.
Synthesemethoden
2-{[(4-fluorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione can be synthesized through a multi-step process involving the reaction of 4-fluorobenzenesulfonyl chloride with 1H-benzo[de]isoquinoline-1,3(2H)-dione in the presence of a base. The resulting product is then purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
2-{[(4-fluorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione has been widely studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of protein sulfhydryl groups and as a photosensitizer for photodynamic therapy. This compound has also been used as a tool for studying protein-protein interactions and enzyme activity.
Eigenschaften
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) 4-fluorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10FNO5S/c19-12-7-9-13(10-8-12)26(23,24)25-20-17(21)14-5-1-3-11-4-2-6-15(16(11)14)18(20)22/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDHBKLSXQTJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B5011199.png)

![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-{2-[(1-naphthylmethyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5011208.png)
![4-(4-fluorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5011214.png)
![propyl 5-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)-2-chlorobenzoate](/img/structure/B5011217.png)
![N-(2-furylmethyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5011237.png)
![2-chloro-4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenyl methanesulfonate](/img/structure/B5011244.png)
![N-(2,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B5011246.png)
![7-(methylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5011268.png)
![2-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5011273.png)
![4-ethyl-5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5011276.png)

![2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5011290.png)
